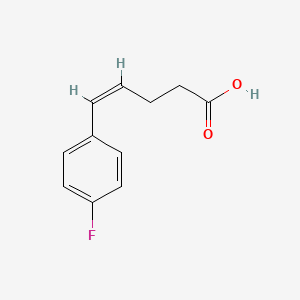
(Z)-5-(4-fluorophenyl)pent-4-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-5-(4-fluorophenyl)pent-4-enoic acid: is an organic compound characterized by the presence of a fluorine atom attached to a phenyl ring, which is further connected to a pent-4-enoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-5-(4-fluorophenyl)pent-4-enoic acid typically involves the reaction of 4-fluorobenzaldehyde with a suitable alkyne under catalytic conditions to form the desired product. The reaction conditions often include the use of palladium catalysts and specific ligands to ensure the formation of the (Z)-isomer. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic processes, utilizing continuous flow reactors to optimize yield and efficiency. The use of high-purity starting materials and stringent control of reaction parameters are crucial to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (Z)-5-(4-fluorophenyl)pent-4-enoic acid can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to convert the double bond into a single bond, yielding saturated derivatives.
Substitution: The fluorine atom on the phenyl ring can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as amines or thiols replace the fluorine atom under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalysts, lithium aluminum hydride for more selective reductions.
Substitution: Nucleophiles like amines, thiols, and alkoxides under basic or acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Saturated derivatives.
Substitution: Amino, thiol, or alkoxy-substituted phenyl derivatives.
Scientific Research Applications
Chemistry: In chemistry, (Z)-5-(4-fluorophenyl)pent-4-enoic acid is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound can be used to study the effects of fluorine substitution on biological activity. It serves as a model compound to investigate the interactions of fluorinated aromatic compounds with biological targets.
Medicine: In medicine, this compound and its derivatives may exhibit pharmacological properties, making them candidates for drug development. Research into their potential as anti-inflammatory, anticancer, or antimicrobial agents is ongoing.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties. Its incorporation into polymer matrices can enhance the thermal and chemical stability of the resulting materials.
Mechanism of Action
The mechanism of action of (Z)-5-(4-fluorophenyl)pent-4-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can influence the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or disruption of cellular processes.
Comparison with Similar Compounds
4-Fluorophenol: A fluorinated phenolic compound used as an intermediate in pharmaceutical synthesis.
4-Fluorobenzoic acid: A fluorinated benzoic acid derivative with applications in organic synthesis.
4-Fluorobenzaldehyde: A fluorinated aromatic aldehyde used in the synthesis of various organic compounds.
Uniqueness: The uniqueness of (Z)-5-(4-fluorophenyl)pent-4-enoic acid lies in its specific structural features, such as the (Z)-configuration and the presence of both a fluorinated aromatic ring and an alkenoic acid chain. These features confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C11H11FO2 |
|---|---|
Molecular Weight |
194.20 g/mol |
IUPAC Name |
(Z)-5-(4-fluorophenyl)pent-4-enoic acid |
InChI |
InChI=1S/C11H11FO2/c12-10-7-5-9(6-8-10)3-1-2-4-11(13)14/h1,3,5-8H,2,4H2,(H,13,14)/b3-1- |
InChI Key |
RFDQZGBDIZQZKE-IWQZZHSRSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C\CCC(=O)O)F |
Canonical SMILES |
C1=CC(=CC=C1C=CCCC(=O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















